molecular formula C25H19FN2O6S B2354710 N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902278-76-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No.: B2354710
CAS No.: 902278-76-6
M. Wt: 494.49
InChI Key: PAPWCLSLNRENCQ-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a 6-fluoro group, a 4-oxo moiety, and a 3-tosyl (p-toluenesulfonyl) group. The acetamide linker connects the quinoline system to a benzo[d][1,3]dioxol-5-yl (piperonyl) group. The tosyl group enhances electrophilicity and may influence binding interactions, while the fluorine atom improves metabolic stability and bioavailability. This structural framework is common in anticancer and antimicrobial agents, leveraging the quinoline scaffold’s ability to intercalate with biomolecules .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O6S/c1-15-2-6-18(7-3-15)35(31,32)23-12-28(20-8-4-16(26)10-19(20)25(23)30)13-24(29)27-17-5-9-21-22(11-17)34-14-33-21/h2-12H,13-14H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPWCLSLNRENCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a quinoline derivative, specifically substituted with a fluoro and tosyl group. Its molecular formula is C19H16FNO4SC_{19}H_{16}FNO_4S with a molecular weight of approximately 373.39 g/mol. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline are known for their effectiveness against various bacterial strains.

Anticancer Potential

Studies have shown that quinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific structure of this compound enhances its potential as an anticancer agent.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity by modulating inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of similar quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains.
  • Anticancer Activity Investigation :
    Another research project focused on the anticancer effects of quinoline derivatives in various cancer cell lines (e.g., breast and lung cancer). The study demonstrated that these compounds could inhibit cell proliferation and induce apoptosis, highlighting their potential in cancer therapy.

Data Table: Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a tosylquinoline core, which contributes to its pharmacological properties. The synthesis typically involves multi-step organic reactions:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
  • Synthesis of the tosylquinoline core : This involves the condensation of fluorinated aromatic amines with suitable diketones, followed by cyclization and oxidation steps.

The overall reaction pathway enhances the compound's lipophilicity and metabolic stability, making it a candidate for further biological evaluation.

Antimicrobial Properties

Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide exhibit significant antimicrobial activity. In studies conducted on various derivatives of quinoline-based compounds, some demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/ml
6ePseudomonas aeruginosa19 mm inhibition diameter

These findings suggest that derivatives could serve as potential candidates for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes or pathways critical for cancer cell survival.

Study 1: Antimicrobial Evaluation

In a study published in RSC Advances, researchers synthesized various quinoline derivatives and evaluated their antimicrobial efficacy against several pathogens. Among these compounds, one derivative showed remarkable activity against both Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a potential role in treating tuberculosis and other infections .

Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of quinoline derivatives similar to this compound. The study revealed that specific modifications on the quinoline structure could enhance cytotoxicity against various cancer cell lines, suggesting avenues for drug development targeting cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound’s quinoline core distinguishes it from quinazolinone derivatives (e.g., compounds in ), which exhibit different electronic profiles due to the additional nitrogen atom in the fused ring . Closer analogs include:

N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)acetamide (): Core: Quinazolinone (two nitrogen atoms in the fused ring). Substituents: 6,8-Dichloro, 4-oxo, and acetamide-linked benzo[d][1,3]dioxol-5-yl.

N-(Benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide (): Core: Quinoline with 6-methoxy and 4-oxo groups. Substituents: 3-(4-Methoxybenzoyl) instead of 3-tosyl. Key Differences: The methoxybenzoyl group introduces bulkier aromaticity, which may hinder membrane permeability but enhance target specificity .

N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide (): Core: Quinoline with 6,7-dimethoxy and 4-oxo groups. Substituents: 3-(4-Methylbenzoyl) and dual methoxy groups.

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